molecular formula C14H11ClN2O5 B10757539 2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol

2-[1-(4-Chloro-phenyl)-ethyl]-4,6-dinitro-phenol

Cat. No.: B10757539
M. Wt: 322.70 g/mol
InChI Key: MOZUMFSUQQHSCO-MRVPVSSYSA-N
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Description

2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL is an organic compound belonging to the class of diphenylmethanes. This compound is characterized by the presence of a chlorinated phenyl group and two nitro groups attached to a phenol moiety. It is a small molecule with a molecular formula of C14H11ClN2O5 and a molecular weight of 322.701 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-[1-(4-chlorophenyl)-ethyl]phenol using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the industrial process may include steps for the purification and crystallization of the compound to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fumarate reductase, an enzyme involved in the electron transport chain of certain bacteria. This inhibition disrupts the bacterial energy production, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(4-CHLORO-PHENYL)-ETHYL]-4,6-DINITRO-PHENOL is unique due to the presence of both a chlorinated phenyl group and two nitro groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H11ClN2O5

Molecular Weight

322.70 g/mol

IUPAC Name

2-[(1R)-1-(4-chlorophenyl)ethyl]-4,6-dinitrophenol

InChI

InChI=1S/C14H11ClN2O5/c1-8(9-2-4-10(15)5-3-9)12-6-11(16(19)20)7-13(14(12)18)17(21)22/h2-8,18H,1H3/t8-/m1/s1

InChI Key

MOZUMFSUQQHSCO-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Cl)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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